molecular formula C21H13ClFNO B2642952 2-(4-Chlorophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile CAS No. 339114-45-3

2-(4-Chlorophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile

Cat. No.: B2642952
CAS No.: 339114-45-3
M. Wt: 349.79
InChI Key: QTMQDBLUJTVEAO-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile is a substituted acetonitrile derivative featuring a chlorophenyl group and a fluorobenzoyl-substituted phenyl group. Its molecular structure confers distinct electronic and steric properties, making it relevant in pharmaceutical and agrochemical research.

Properties

IUPAC Name

2-(4-chlorophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClFNO/c22-18-9-5-15(6-10-18)20(13-24)14-1-3-16(4-2-14)21(25)17-7-11-19(23)12-8-17/h1-12,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTMQDBLUJTVEAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C#N)C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the intermediate: A reaction between 4-chlorobenzaldehyde and 4-fluorobenzoyl chloride in the presence of a base such as pyridine to form an intermediate.

    Nitrile formation: The intermediate is then reacted with a cyanide source, such as sodium cyanide, under controlled conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl and fluorobenzoyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Analgesic and Anti-Inflammatory Properties

Research indicates that derivatives of 2-(4-Chlorophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile exhibit significant analgesic and anti-inflammatory activities. These compounds have been synthesized and tested for their efficacy in inhibiting cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. For instance, studies have shown that certain analogs can inhibit COX-2 with half-maximal inhibitory concentration (IC50) values lower than that of standard drugs like celecoxib, suggesting a promising therapeutic profile for pain management .

1.2 Central Nervous System Effects

Some studies have explored the central nervous system (CNS) depressant effects of related compounds, indicating potential psychotropic properties. These compounds may serve as analgesics, anti-pyretics, and spasmolytic agents. The pharmacological profiles suggest that they could be beneficial in treating conditions associated with pain and inflammation .

Synthesis and Structural Insights

The synthesis of this compound involves multi-step processes that typically include the reaction of substituted benzoyl chlorides with appropriate amines or nitriles. The structural characterization is often performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the molecular integrity and purity of the synthesized compounds.

Case Study: Analgesic Activity Assessment

In one study, a series of compounds including this compound were evaluated for their analgesic activity through writhing and hot plate tests in mice. The results demonstrated that several derivatives exhibited significant pain relief comparable to established analgesics .

Case Study: COX-2 Inhibition

Another research effort focused on synthesizing derivatives aimed at COX-2 inhibition. The findings revealed that specific modifications to the compound structure could enhance its inhibitory action against COX-2, making it a candidate for further development as an anti-inflammatory drug .

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Data Table

Compound Name CAS Number Molecular Weight (g/mol) Melting Point (°C) Key Substituents Applications
Target Compound - ~374.8* - 4-Chlorophenyl, 4-fluorobenzoylphenyl Pharmaceutical intermediates
2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-methylphenyl)acetonitrile 339115-18-3 329.37 - 4-Methylphenyl Drug discovery intermediates
2-(4-Bromophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile 339115-52-5 394.24 136–138 4-Bromophenyl Research chemicals
2-(4-Chlorophenyl)-2-(4-[hydroxy(phenyl)methyl]phenyl)acetonitrile 338965-27-8 333.81 104–107 Hydroxyphenylmethyl Solubility studies
2-(4-Chlorophenyl)hexanenitrile 2124-74-5 207.70 - Hexane chain Agrochemical synthesis

*Estimated based on structural analogs.

Key Research Findings

  • Electron-Withdrawing Effects : Fluorobenzoyl and chlorophenyl groups in the target compound enhance electrophilicity, favoring nucleophilic substitution reactions .
  • Steric Influence : Bulkier substituents (e.g., bromine in Compound 2) reduce reaction rates in sterically hindered environments .

Biological Activity

The compound 2-(4-Chlorophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile, with the molecular formula C16_{16}H12_{12}ClF1_{1}N2_{2}, is a notable member of the nitrile family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features two aromatic rings connected by a nitrile group. This structural arrangement is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, benzophenone derivatives have been reported to possess antimicrobial and antimalarial activities, which may extend to the title compound due to structural similarities .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity TypeReference
Benzophenone DerivativesAntimicrobialEvans et al., 1987
2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]-N-methylacetamideAntimicrobialMalanciuc et al., 2009

Anti-inflammatory and Analgesic Properties

The compound has potential anti-inflammatory effects, which are common among related aromatic compounds. Studies show that similar structures can inhibit inflammatory pathways, making them candidates for pain management therapies .

Anticancer Activity

Preliminary screenings have suggested that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. For example, related compounds have shown IC50_{50} values indicating significant growth inhibition in human tumor cell lines .

Table 2: Cytotoxicity Data

Compound NameCell LineIC50_{50} (µM)Reference
2-Aryl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)Human cervix cancer SISO2.87MDPI, 2020
Related Benzophenone DerivativesHuman bladder carcinoma RT-1123.06MDPI, 2020

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in inflammation and cell proliferation pathways.

Case Studies

In a recent study focusing on benzophenone derivatives, it was found that modifications in the phenyl rings significantly altered their biological activity profiles. The presence of electron-withdrawing groups like fluorine enhanced the inhibitory effects on certain enzymes linked to cancer progression .

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